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Compound of Interest

Compound Name: CCT241736

Cat. No.: B606547

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for
CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.
The information presented herein is intended to support researchers, scientists, and drug
development professionals in understanding the pharmacological profile and therapeutic
potential of this compound.

Core Compound Properties

Property Value Reference

) ) Dual inhibitor of FLT3 and
Mechanism of Action _ [1][2]
Aurora kinases

Acute Myeloid Leukemia
Therapeutic Target (AML), particularly with FLT3- [1][2]13]
ITD mutations

Orally bioavailable, potent, and
Key Features selective. Active against [2][4][5]

quizartinib-resistant models.

Biochemical Activity
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CCT241736 demonstrates potent inhibitory activity against wild-type and mutated forms of

FLT3, as well as Aurora kinases A and B. The dissociation constants (Kd) are summarized

below.
Target Kd (nM) Reference
FLT3 (Wild-Type) 6.2 [1]
FLT3-ITD 38 [1]
FLT3-D835Y 14 2]
Aurora Kinase A 7.5 [1]
Aurora Kinase B 48 [1]

In Vitro Cellular Activity

The anti-proliferative activity of CCT241736 has been evaluated in various human cancer cell

lines, particularly those relevant to AML. The half-maximal growth inhibition (G150) values are

presented below.

Cell Line Description GI50 (uM) Reference
Human AML, FLT3-
MOLM-13 N 0.1 [4]
ITD positive
Human AML, FLT3-
MVv4-11 N 0.29 [4]
ITD positive

Human AML, FLT3
KG-la

[4]

wild-type
Human colon -

HCT116 ] Not specified [1]
carcinoma
Quizartinib-resistant

MOLM-13-RES 0.18 [2]
MOLM-13

Pharmacokinetics

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://www.benchchem.com/product/b606547?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6892276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6892276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7160287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6892276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6892276/
https://www.benchchem.com/product/b606547?utm_src=pdf-body
https://ashpublications.org/bloodadvances/article/4/7/1478/454339/Quizartinib-resistant-FLT3-ITD-acute-myeloid
https://ashpublications.org/bloodadvances/article/4/7/1478/454339/Quizartinib-resistant-FLT3-ITD-acute-myeloid
https://ashpublications.org/bloodadvances/article/4/7/1478/454339/Quizartinib-resistant-FLT3-ITD-acute-myeloid
https://pmc.ncbi.nlm.nih.gov/articles/PMC6892276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7160287/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetic studies in preclinical species have demonstrated that CCT241736 possesses
favorable properties for further development, including high oral bioavailability and moderate to
low clearance.[1]

. Clearance Oral Bioavailability = Caco-2
Species . -
(mL/min/kg) (%) Permeability (cml/s)
Mouse 48 79-100 18.6 x 10~°
Rat 4.57 79-100 Not specified

In vitro metabolism studies have identified CYP3A4 and CYP3A5 as the primary enzymes
responsible for the biotransformation of CCT241736 in humans.[1][6] A cytochrome P450
inhibition screen revealed no significant inhibition of major CYP isoforms (CYP1A2, CYP2A6,
CYP2C9, CYP2C19, CYP2D6, or CYP3A4), with all IC50 values being greater than 10 pM.[1]

In Vivo Efficacy

CCT241736 has shown significant anti-tumor activity in mouse xenograft models of human

AML.
Xenograft Model Dosing Outcome Reference
Dose-dependent
50 and 100 mg/kg,
MOLM-13 (FLT3-ITD) tumor growth [1][4]

p.o., b.i.d. o
inhibition

- Strong inhibition of
MV4-11 (FLT3-ITD) Not specified [1]
tumor growth

Inhibition of tumor
MOLM-13-RES 100 mg/kg, p.o., b.i.d. growth in quizartinib- [2]

resistant model

Pharmacodynamic studies in these models confirmed target engagement, as evidenced by the
modulation of downstream biomarkers such as phosphorylated STAT5 and phosphorylated
Histone H3.[1][3]
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Experimental Protocols
Cell Proliferation Assay (MTS)

Objective: To determine the anti-proliferative activity of CCT241736 in cancer cell lines.

Methodology:

Cancer cell lines (e.g., MOLM-13, MV4-11, KG-1a) are seeded in 96-well plates at a density
of 2 x 10”5 cells/100 puL.[2][4]

Cells are treated with varying concentrations of CCT241736 or vehicle control (0.2% DMSO)
for 72 hours.[2][4]

Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation
Assay (MTS) from Promega.[2][4]

Absorbance is measured at 490 nm using a microplate reader.[4]

GI50 values are calculated from the dose-response curves.

Human Tumor Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of CCT241736.

Methodology:

Cell Implantation: Athymic nude mice are subcutaneously injected with 2 x 106 MOLM-13 or
MV4-11 cells.[4]

Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with
calipers.

Treatment: Once tumors reach a specified size, mice are randomized into treatment and
control groups. CCT241736 is administered orally (p.o.) at doses ranging from 50 to 100
mg/kg, typically twice daily (b.i.d.).[1][4]

Efficacy Assessment: The primary endpoint is the inhibition of tumor growth compared to the
vehicle-treated control group.
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e Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of
downstream biomarkers (e.g., p-STAT5, p-Histone H3) by methods such as Western blotting
to confirm target engagement.[3]

Pharmacodynamic Marker Analysis (Western Blot)

Objective: To assess the inhibition of FLT3 and Aurora kinase signaling pathways in tumor
tissues.

Methodology:

o Protein Extraction: Protein lysates are prepared from tumor tissues excised from xenograft
models.

e Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and
immunoblotted with specific primary antibodies against phosphorylated STAT5 (a
downstream marker of FLT3) and phosphorylated Histone H3 (a substrate of Aurora
kinases).[3][4]

o Detection: Following incubation with appropriate secondary antibodies, the protein bands are
visualized using a suitable detection method. The levels of phosphorylated proteins are
normalized to total protein levels.

Signaling Pathways and Experimental Workflows
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Caption: CCT241736 inhibits FLT3 and Aurora kinase signaling pathways.
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Caption: Workflow for in vitro cell proliferation (MTS) assay.
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Caption: Workflow for in vivo AML xenogratft efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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